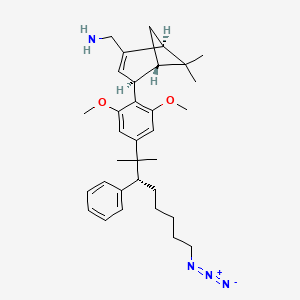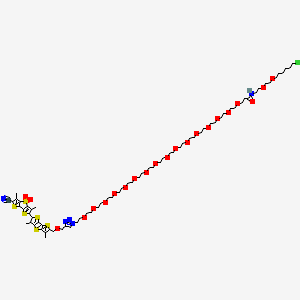
alpha-Hydroxy octadecanoyl coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Hydroxy Octadecanoyl Coenzyme A is a derivative of coenzyme A that contains a long-chain fatty acid with a hydroxyl group attached at the second carbon. This compound is commonly used in the synthesis of various lipids in biological systems. It plays a crucial role in lipid metabolism and is often used in research settings due to its stability and water-solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-Hydroxy Octadecanoyl Coenzyme A typically involves the esterification of octadecanoic acid with coenzyme A. The reaction conditions often require the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Hydroxy Octadecanoyl Coenzyme A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Alpha-Keto Octadecanoyl Coenzyme A.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alpha-Hydroxy Octadecanoyl Coenzyme A has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study lipid metabolism.
Biology: Investigated for its role in cellular processes involving lipid synthesis and degradation.
Medicine: Explored for its potential in treating metabolic disorders related to lipid metabolism.
Industry: Utilized in the production of bio-based materials and as a component in cosmetic formulations
Wirkmechanismus
Alpha-Hydroxy Octadecanoyl Coenzyme A exerts its effects by acting as a carrier of acyl groups within cells. It participates in acyl transfer reactions, which are essential for the synthesis and degradation of lipids. The compound interacts with various enzymes, such as acyl-CoA synthetase and acyl-CoA dehydrogenase, to facilitate these processes. The molecular targets and pathways involved include the tricarboxylic acid cycle and beta-oxidation of fatty acids .
Vergleich Mit ähnlichen Verbindungen
- Alpha-Hydroxy Stearoyl Coenzyme A
- Alpha-Hydroxy Palmitoyl Coenzyme A
- Alpha-Hydroxy Myristoyl Coenzyme A
Comparison: Alpha-Hydroxy Octadecanoyl Coenzyme A is unique due to its specific chain length and the presence of a hydroxyl group at the second carbon. This structural feature influences its reactivity and interaction with enzymes compared to other similar compounds. For instance, Alpha-Hydroxy Stearoyl Coenzyme A has a similar structure but differs in the length of the fatty acid chain, which can affect its solubility and metabolic pathways .
Eigenschaften
Molekularformel |
C39H70N7O18P3S |
|---|---|
Molekulargewicht |
1050.0 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyoctadecanethioate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27?,28-,31+,32?,33+,37-/m1/s1 |
InChI-Schlüssel |
OJQMIXCIJFLULT-WRAMAXHKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate](/img/structure/B12368992.png)
pyrimidine-2,4-dione](/img/structure/B12369002.png)
![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)










![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)
